tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a methoxyphenylsulfonamido group. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
The compound “tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate” is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . Therefore, its primary targets are likely to be the same as those of fentanyl, which primarily targets the opioid receptors in the brain .
Mode of Action
Instead, it undergoes further chemical reactions to form the active compounds that interact with the opioid receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the synthesis and action of fentanyl and its derivatives. These pathways involve the conversion of the compound into the active drug molecule and its subsequent interaction with the opioid receptors . The downstream effects of this interaction include analgesia, sedation, and respiratory depression, which are characteristic effects of opioid drugs .
Pharmacokinetics
Fentanyl is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and exert its effects .
Result of Action
As an intermediate in drug synthesis, the primary result of the action of this compound is the formation of active drug molecules such as fentanyl . These molecules then interact with their targets in the body to produce their therapeutic effects .
Action Environment
The action of this compound is primarily influenced by the conditions of the chemical reactions in which it is used as an intermediate . Factors such as temperature, pH, and the presence of other reactants can all influence the efficiency of these reactions and the yield of the final drug product . In addition, the compound’s stability may be affected by factors such as light, heat, and moisture .
Its action is primarily chemical, involving participation in reactions that produce active drug molecules from this and other precursors .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the degradation of extracellular matrix proteins including fibrillar collagen, fibronectin, TNC and ACAN .
Cellular Effects
It is unclear if it has any pharmacological activity in its own right .
Molecular Mechanism
It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
Temporal Effects in Laboratory Settings
The substance undergoes rapid primary degradation; however several major potential persistent metabolites arise .
Metabolic Pathways
It is known to play a role in the repression of the monooxygenase EthA which is responsible for the formation of the active metabolite of ethionamide (ETH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-methoxyphenylsulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate is unique due to the presence of the methoxyphenylsulfonamido group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-[(4-methoxyphenyl)sulfonylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-17(2,3)24-16(20)19-11-9-13(10-12-19)18-25(21,22)15-7-5-14(23-4)6-8-15/h5-8,13,18H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGQMDGAWSQGKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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